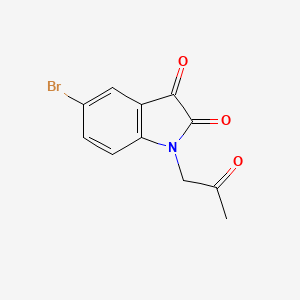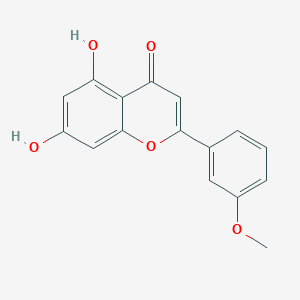
N,N'-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide: is a synthetic organic compound characterized by the presence of a tetrahydronaphthalene core linked to two acetamide groups via methylene bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene, which can be obtained through the hydrogenation of naphthalene.
Functionalization: The tetrahydronaphthalene is then functionalized to introduce methylene groups at the 1 and 4 positions. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and a suitable catalyst.
Amidation: The final step involves the reaction of the functionalized tetrahydronaphthalene with acetamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired compound.
Industrial Production Methods
Industrial production of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large-scale hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene.
Catalytic Functionalization: Use of industrial catalysts for efficient Friedel-Crafts alkylation.
Continuous Amidation: Implementation of continuous flow reactors for the amidation step to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the acetamide groups or to reduce any oxidized derivatives.
Substitution: The methylene groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the acetamide groups.
Substitution Products: Compounds with new substituents replacing the methylene groups.
Wissenschaftliche Forschungsanwendungen
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylene bridges and acetamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide: can be compared with other bis-acetamide compounds, such as:
Uniqueness
The uniqueness of N,N’-((1,2,3,4-Tetrahydronaphthalene-1,4-diyl)bis(methylene))diacetamide lies in its tetrahydronaphthalene core, which provides a rigid and stable framework. This structural feature enhances its binding interactions and makes it a valuable scaffold in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C16H22N2O2 |
|---|---|
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
N-[[4-(acetamidomethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]acetamide |
InChI |
InChI=1S/C16H22N2O2/c1-11(19)17-9-13-7-8-14(10-18-12(2)20)16-6-4-3-5-15(13)16/h3-6,13-14H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
RICTWIGYKJCSLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1CCC(C2=CC=CC=C12)CNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11845177.png)





![1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine](/img/structure/B11845195.png)


![4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11845227.png)

![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845247.png)
